molecular formula C14H12N2O4S2 B14797924 2,2'-disulfanediylbis(N-hydroxybenzamide)

2,2'-disulfanediylbis(N-hydroxybenzamide)

Cat. No.: B14797924
M. Wt: 336.4 g/mol
InChI Key: GQKZHMVDCHXYPE-UHFFFAOYSA-N
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Description

2,2’-Disulfanediylbis(N-hydroxybenzamide) is a compound characterized by the presence of two benzamide groups connected via a disulfide bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-disulfanediylbis(N-hydroxybenzamide) typically involves the reaction of N-hydroxybenzamide with a disulfide-containing reagent. One common method is the oxidation of thiol-containing benzamides to form the disulfide bond. The reaction conditions often include the use of oxidizing agents such as hydrogen peroxide or iodine in an appropriate solvent like methanol or ethanol .

Industrial Production Methods

This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2,2’-Disulfanediylbis(N-hydroxybenzamide) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,2’-Disulfanediylbis(N-hydroxybenzamide) has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential role in modulating biological pathways involving disulfide bonds.

    Medicine: Investigated for its potential therapeutic properties, including its ability to act as an antioxidant or modulate enzyme activity.

Mechanism of Action

The mechanism of action of 2,2’-disulfanediylbis(N-hydroxybenzamide) involves its ability to interact with biological molecules through its disulfide bond. This bond can undergo redox reactions, allowing the compound to modulate the activity of enzymes and other proteins that contain thiol groups. The benzamide groups may also interact with specific molecular targets, influencing various biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-Disulfanediylbis(N-methylbenzamide)
  • 2,2’-Disulfanediylbis(N-ethylbenzamide)
  • 2,2’-Disulfanediylbis(N-propylbenzamide)

Uniqueness

2,2’-Disulfanediylbis(N-hydroxybenzamide) is unique due to the presence of the N-hydroxy group, which can participate in additional hydrogen bonding and redox reactions compared to its methyl, ethyl, and propyl counterparts.

Properties

Molecular Formula

C14H12N2O4S2

Molecular Weight

336.4 g/mol

IUPAC Name

N-hydroxy-2-[[2-(hydroxycarbamoyl)phenyl]disulfanyl]benzamide

InChI

InChI=1S/C14H12N2O4S2/c17-13(15-19)9-5-1-3-7-11(9)21-22-12-8-4-2-6-10(12)14(18)16-20/h1-8,19-20H,(H,15,17)(H,16,18)

InChI Key

GQKZHMVDCHXYPE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NO)SSC2=CC=CC=C2C(=O)NO

Origin of Product

United States

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